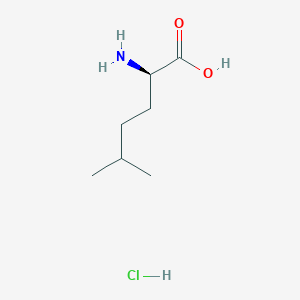

D-Homoleucine hydrochloride

Description

Contextualization as an Unnatural Amino Acid Derivative

D-Homoleucine hydrochloride is classified as an unnatural amino acid derivative. This designation stems from two key features: its stereochemistry and its homologous structure. In nature, the vast majority of amino acids incorporated into proteins are of the "L" (levorotatory) configuration. D-Homoleucine possesses the "D" (dextrorotatory) configuration, which is the mirror image of the L-form. snmjournals.org This stereochemical difference is significant because enzymes that synthesize and degrade proteins (proteases) are highly specific for L-amino acids. Consequently, peptides containing D-amino acids are inherently resistant to enzymatic degradation. wikipedia.org

Furthermore, it is a homolog of leucine (B10760876), meaning it contains an additional methylene (B1212753) group in its side chain compared to the standard proteinogenic amino acid. This extension of the carbon backbone alters its size, hydrophobicity, and conformational properties, providing a unique structural unit for chemical synthesis. researchgate.net The combination of its D-configuration and homologous structure makes D-Homoleucine a "non-proteinogenic" or "unnatural" amino acid, a class of compounds that are not genetically encoded for protein synthesis in most organisms but are invaluable for synthetic applications.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1369531-51-0 | chemimpex.comnih.gov |

| Molecular Formula | C₇H₁₆ClNO₂ | nih.gov |

| Molecular Weight | 181.66 g/mol | chemimpex.comnih.gov |

| IUPAC Name | (2R)-2-amino-5-methylhexanoic acid;hydrochloride | nih.gov |

| Synonyms | H-D-HomoLeu-OH·HCl, D-HomoLeu-OH hydrochloride | chemimpex.combiosynth.com |

| Purity | ≥ 98% | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Significance in Peptide Chemistry and Biomolecular Engineering Research

The unique properties of this compound make it a significant tool in peptide chemistry and biomolecular engineering. Its primary role is as a building block in solid-phase or solution-phase peptide synthesis. chemimpex.comsigmaaldrich.com The incorporation of this unnatural amino acid into a peptide sequence can profoundly influence the resulting molecule's structure and function.

Key research findings include:

Enhanced Stability: Peptides incorporating D-Homoleucine exhibit increased resistance to proteases, which enhances their stability and prolongs their biological half-life. chemimpex.comwikipedia.org This is a critical advantage in the development of therapeutic peptides. researchgate.net

Structural Modification: The longer side chain of homoleucine provides distinct conformational constraints compared to leucine, allowing researchers to fine-tune the three-dimensional structure of synthetic peptides. This can be used to engineer peptides with specific secondary structures, such as helices or sheets. wikipedia.org

Novel Bioactivity: The use of D-Homoleucine has been explored in the creation of synthetic peptide amides that function as kappa opioid receptor agonists. google.com This highlights its utility in drug discovery for developing therapeutics targeting pain and inflammation. google.com

Complex Synthesis: The amino acid is also a component in the synthesis of complex, non-ribosomal cyclic peptide natural products, such as decatransin, demonstrating its utility in constructing intricate molecular architectures. rsc.org

By providing a means to overcome the natural limitations of peptides, such as enzymatic instability, this compound empowers researchers to design and construct novel biomolecules for therapeutic and research purposes. researchgate.net

Overview of Academic Research Utility Across Scientific Disciplines

The applications of this compound extend beyond peptide synthesis into several scientific disciplines.

Medicinal Chemistry and Pharmacology: In medicinal chemistry, it is used to develop more robust peptide-based drugs. chemimpex.com A notable area of investigation involves its interaction with L-type amino acid transporters (LATs). snmjournals.org Research has indicated that D-amino acids, including D-homoleucine, can act as substrates for these transporters, which are often overexpressed in cancer cells. snmjournals.org This finding opens possibilities for using D-Homoleucine derivatives in the development of targeted drug delivery systems or as scaffolds for positron emission tomography (PET) imaging agents. snmjournals.org

Biochemical Research: Scientists use this compound to probe the mechanisms of metabolic pathways and enzyme interactions. chemimpex.com By introducing an analog of a natural amino acid, researchers can study the specificity and function of enzymes and transport proteins, gaining insights into amino acid metabolism and its role in various diseases. chemimpex.com

Analytical Chemistry: this compound serves as an internal or external standard in analytical techniques like high-performance liquid chromatography (HPLC). chemimpex.comtandfonline.com Its distinct properties allow for the accurate quantification of natural amino acids in complex biological matrices, such as cell cultures or tissue extracts. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANUHWZITUKA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Homoleucine Hydrochloride and Its Analogs

Chemical Synthesis Approaches for D-Amino Acids

Chemical synthesis provides versatile and scalable methods for producing a wide array of D-amino acids. These approaches often involve either building the chiral center asymmetrically from prochiral precursors or separating a racemic mixture of the desired amino acid.

Asymmetric synthesis aims to directly produce the desired D-enantiomer in excess over its L-counterpart, avoiding the 50% theoretical yield limit of classical resolution.

A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary forces the reaction to proceed through a diastereomeric transition state that favors the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Common applications involve the alkylation of enolates derived from glycine (B1666218). The glycine nitrogen is first attached to the chiral auxiliary, and then a base is used to form an enolate. The chiral auxiliary sterically hinders one face of the enolate, directing an incoming electrophile (an alkyl halide, for instance) to the opposite face. For the synthesis of D-Homoleucine, this would involve the alkylation with a suitable isobutyl-containing electrophile. Examples of widely used chiral auxiliaries include oxazolidinones, pseudoephedrine amides, and camphorsultams.

Table 1: Comparison of Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Reaction | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, well-studied, reliable. |

| Pseudoephedrine | Asymmetric alkylation of glycine amides | Forms a rigid chelated enolate, high facial selectivity, auxiliary is inexpensive. |

| Camphorsultam | Asymmetric Michael additions, alkylations | Excellent stereocontrol, highly crystalline derivatives aid in purification. |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Alkylation of chiral glycine derivatives | Axially chiral, effective in creating enantiomerically pure uncommon amino acids. |

Transition metals, complexed with chiral ligands, are powerful catalysts for a variety of stereoselective transformations. These methods are attractive due to the high enantiomeric excesses that can be achieved with only a small amount of the chiral catalyst. Reactions such as asymmetric hydrogenation, alkylation, and C-H functionalization are commonly employed in the synthesis of chiral amino acids.

For instance, the asymmetric hydrogenation of a prochiral α,β-unsaturated amino acid precursor using a rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand can produce the desired D-amino acid with high enantioselectivity. Another approach is the palladium-catalyzed α-arylation or alkylation of protected glycinate (B8599266) imines, where a chiral ligand on the palladium directs the formation of one enantiomer. Chiral copper and nickel salen complexes have also demonstrated high efficiency in catalyzing the asymmetric phase-transfer Cα-alkylation of amino acid esters.

Table 2: Examples of Transition-Metal Catalyzed Reactions for Amino Acid Synthesis

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Application |

| Rhodium (Rh) | Chiral Phosphines (e.g., DuPhos, DIPAMP) | Asymmetric Hydrogenation | Reduction of enamides to chiral amino acids. |

| Palladium (Pd) | Chiral Phosphines (e.g., P(tBu)₃) | α-Arylation/Alkylation | Cross-coupling of glycinate imines with aryl/alkyl halides. |

| Copper (Cu) | Chiral BOX, Salen | C(sp³)–H Alkylation, Phase-Transfer Catalysis | Direct functionalization of glycine esters. |

| Nickel (Ni) | Schiff Bases, Salen | Asymmetric Alkylation | Phase-transfer alkylation of alanine (B10760859) ester imines. |

Many classical synthetic routes produce amino acids as a racemic mixture (an equal mixture of D- and L-enantiomers). Resolution is the process of separating these enantiomers.

A common chemical method involves reacting the racemic amino acid with a pure chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. Once separated, the pure D-enantiomer can be recovered by removing the resolving agent.

Another powerful technique is kinetic resolution. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For example, an enzyme might selectively catalyze a reaction on the L-enantiomer, leaving the D-enantiomer unreacted and allowing for its separation.

Precursor Derivatization and Functionalization

This approach involves modifying existing chiral molecules or simple achiral precursors to build the desired D-Homoleucine structure. A common strategy starts with a glycine equivalent, where the α-carbon is functionalized. For instance, an N-protected glycine ester can be deprotonated to form an enolate, which is then alkylated. Using chiral phase-transfer catalysts during this alkylation can induce asymmetry, leading to an enantiomeric excess of the D-product.

Alternatively, C-H functionalization offers a modern and efficient route. This involves the direct replacement of a carbon-hydrogen bond with a new carbon-carbon or carbon-heteroatom bond. Using a transition-metal catalyst with a chiral ligand, it's possible to perform stereoselective functionalization on a prochiral precursor to install the necessary side chain for D-Homoleucine.

Biocatalytic and Enzymatic Synthesis Routes for Homo-Amino Acids

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemo-selectivity. These methods are often more environmentally friendly than traditional chemical synthesis, as they are conducted in aqueous media under mild conditions.

For the production of D-amino acids, several enzymatic strategies are particularly effective. One major approach is the enzymatic resolution of a racemic mixture of the N-acetylated amino acid. Enzymes known as acylases can selectively hydrolyze the N-acetyl group from the L-enantiomer, while leaving the N-acetyl-D-amino acid untouched. The resulting free L-amino acid and the acetylated D-amino acid have different chemical properties and can be easily separated. The N-acetyl-D-amino acid is then chemically hydrolyzed to yield the pure D-amino acid.

Another powerful enzymatic method is the use of transaminases (or aminotransferases). D-amino acid transaminases can catalyze the transfer of an amino group from a donor molecule to a keto acid precursor (e.g., α-keto-5-methylhexanoic acid for D-Homoleucine), directly forming the desired D-amino acid with very high enantiomeric purity.

Furthermore, deracemization processes combine an enantioselective oxidase with a non-selective reducing agent. An L-amino acid oxidase can selectively oxidize the L-enantiomer in a racemic mixture to the corresponding α-keto acid. This keto acid is then reduced back to the racemic amino acid in situ, continuously feeding the L-enantiomer back into the oxidation cycle. Over time, the entire starting material is converted into the desired, unreactive D-enantiomer.

Enzyme-Mediated Enantioselective Transformations (e.g., Acylases, Aminopeptidases)

Enzymatic methods offer a highly selective and environmentally benign route to obtaining enantiomerically pure D-amino acids like D-homoleucine. These biocatalytic processes often involve the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the other.

Acylases: One common method is the use of acylase I from sources like porcine kidney or Aspergillus oryzae fungus. nih.gov This process, often referred to as the "hydantoinase process" in a broader industrial context, can be adapted for various amino acids. nih.gov The process typically starts with a racemic mixture of N-acetyl-DL-homoleucine. The L-specific acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-homoleucine and unreacted N-acetyl-D-homoleucine. The free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different chemical properties. A subsequent acid hydrolysis step removes the acetyl group from N-acetyl-D-homoleucine to yield the desired D-homoleucine.

Aminopeptidases and Other Enzymes: D-aminopeptidases (DAP) can be used in dynamic kinetic resolution processes to produce D-amino acids from their corresponding L-amino acid amides. nih.govacs.org In such a system, an amino acid amide racemase, like α-amino-ε-caprolactam (ACL) racemase, continuously converts the L-amino acid amide into its D-enantiomer. nih.govacs.org The D-aminopeptidase then selectively hydrolyzes the D-amino acid amide to the D-amino acid. This dynamic process can theoretically convert 100% of the starting racemic material into the desired D-enantiomer. nih.gov Lipases have also been shown to selectively hydrolyze the esters of L-amino acids from a racemic mixture, leaving the D-amino acid ester to be collected and deprotected. nih.gov

| Enzyme Class | Substrate | Action | Outcome for D-Homoleucine Synthesis |

| Acylase | Racemic N-acetyl-DL-homoleucine | Enantioselective hydrolysis of the L-enantiomer's acetyl group. nih.govresearchgate.net | Separation of L-homoleucine from unreacted N-acetyl-D-homoleucine, which is then hydrolyzed to D-homoleucine. |

| Aminopeptidase | Racemic DL-homoleucine amide | In combination with a racemase, selectively hydrolyzes the D-enantiomer. nih.gov | Dynamic kinetic resolution to produce D-homoleucine with high yield. nih.govacs.org |

| Lipase | Racemic DL-homoleucine ester | Enantioselective hydrolysis of the L-ester. nih.gov | Separation of L-homoleucine from the unreacted D-homoleucine ester, which is then hydrolyzed. |

Elucidation and Reconstitution of Biosynthetic Pathways for Homo-Amino Acids

While D-homoleucine itself is not a common natural product, the study of biosynthetic pathways for other non-proteinogenic and homo-amino acids provides a blueprint for potential bio-engineering approaches. nih.govfrontiersin.org These pathways often originate from common proteinogenic amino acids and involve a series of enzymatic modifications. wikipedia.orgagriculturejournals.cz

Homo-amino acids are analogs of canonical amino acids where the side chain has been elongated by one or more methylene (B1212753) groups. iris-biotech.de The biosynthesis of amino acids like homoserine and threonine, for example, starts from the α-ketoacid aspartate. wikipedia.orgyoutube.com A series of enzymatic steps involving aspartokinase, β-aspartate semialdehyde dehydrogenase, and homoserine dehydrogenase converts aspartate into homoserine. wikipedia.orgresearchgate.net Homoserine then serves as a branch-point intermediate for the synthesis of other amino acids like threonine and methionine. wikipedia.orgresearchgate.net

By understanding these natural pathways, scientists can potentially reconstitute them in microbial hosts like E. coli and modify them to produce novel compounds. frontiersin.org This could involve introducing enzymes with altered substrate specificities or combining enzymes from different organisms to create an artificial metabolic pathway geared towards the synthesis of D-homoleucine. The challenge lies in identifying or engineering enzymes that can perform the necessary chain elongation and stereoselective amination steps on an appropriate keto-acid precursor to yield D-homoleucine.

| Enzyme | Function in Amino Acid Biosynthesis | Relevance to Homo-Amino Acid Synthesis |

| Aspartokinase | Phosphorylates aspartate, the initial step in the aspartate pathway. wikipedia.org | Initiates the pathway leading to homoserine, a key homo-amino acid precursor. researchgate.net |

| Homoserine Dehydrogenase | Reduces aspartate-semialdehyde to homoserine. wikipedia.orgyoutube.com | Directly produces the homo-amino acid homoserine. |

| Homoserine Kinase | Phosphorylates homoserine to O-phosphohomoserine. wikipedia.orgresearchgate.net | Activates homoserine for further conversion into other amino acids like threonine. |

| Threonine Synthase | Catalyzes the final step in threonine biosynthesis from O-phosphohomoserine. wikipedia.orgyoutube.com | Demonstrates enzymatic machinery for modifying homo-amino acid precursors. |

Incorporation into Peptide and Polypeptide Architectures

The unique properties of D-homoleucine hydrochloride make it a valuable building block for creating novel peptides and polypeptides with enhanced stability or specific functions. chemimpex.com Its incorporation requires specialized synthetic techniques that can accommodate non-canonical and D-configured amino acids.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for D-Amino Acid Integration

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. chempep.comwikipedia.orgbachem.com The process involves building a peptide chain step-by-step while one end is attached to an insoluble solid support or resin. bachem.comamerigoscientific.com This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.com

The integration of D-amino acids like D-homoleucine follows the standard SPPS cycle, which consists of repeated deprotection and coupling steps. pacific.edudu.ac.in The most widely used strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, which refer to the type of temporary protecting group used on the N-terminus of the amino acids. nih.govbachem.com

The SPPS Cycle for D-Amino Acid Incorporation:

Resin Preparation: The synthesis begins with a solid support resin, often functionalized with a linker molecule to which the first amino acid is attached. du.ac.innih.gov

First Amino Acid Coupling: The C-terminal amino acid of the desired peptide, with its N-terminus protected, is coupled to the resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed, typically with a mild base like piperidine, exposing a free amine. chempep.com

Coupling: The next amino acid in the sequence, in this case, a protected form of D-homoleucine (e.g., Fmoc-D-Homoleucine-OH), is activated and added to the reaction vessel. It forms a peptide bond with the free amine on the growing chain. amerigoscientific.com

Washing: The resin is washed to remove any unreacted reagents and byproducts. bachem.com

Repeat: The deprotection and coupling cycle is repeated until the entire peptide sequence is assembled.

Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). researchgate.net

The use of D-amino acids can sometimes present challenges, such as difficult coupling steps due to steric hindrance, but these can often be overcome by using optimized coupling reagents or longer reaction times. biotage.com

| Step | Description | Key Reagents |

| Loading | The first N-protected amino acid is attached to the solid support resin. amerigoscientific.com | Resin (e.g., Wang, Rink Amide), protected amino acid, coupling agents. |

| Deprotection | The temporary N-terminal protecting group (e.g., Fmoc) is removed. pacific.edu | Piperidine in DMF (for Fmoc). |

| Coupling | The next N-protected amino acid (e.g., Fmoc-D-Homoleucine-OH) is activated and coupled to the growing chain. pacific.edu | Protected D-amino acid, activating agents (e.g., HBTU, HATU), DIPEA. |

| Cleavage | The finished peptide is cleaved from the resin and side-chain protecting groups are removed. pacific.edu | Trifluoroacetic acid (TFA), scavengers (e.g., water, TIPS). |

Automated Flow Synthesis for Non-Canonical Peptide Construction

Automated flow synthesis, also known as automated fast-flow peptide synthesis (AFPS), represents a significant advancement over traditional batch-based SPPS. researchgate.netchemrxiv.orgchimia.ch In this method, reagents are continuously pumped through a reactor containing the solid-phase resin. amidetech.com This approach offers several advantages for constructing complex peptides, including those containing non-canonical amino acids like D-homoleucine.

Key benefits of automated flow synthesis include:

Speed: AFPS can dramatically reduce synthesis times, with amino acid coupling cycles completed in a matter of minutes. amidetech.comnih.gov This allows for the rapid production of entire protein domains in hours. researchgate.netnih.gov

Efficiency: The continuous flow ensures efficient mixing and heat transfer, leading to higher coupling efficiencies and purer crude products. chimia.chvapourtec.com This can reduce the need for difficult purifications.

Reduced Waste: Flow chemistry can be more economical, often requiring smaller excesses of expensive reagents, which is particularly beneficial when using costly non-canonical amino acids. vapourtec.comyoutube.com

Automation and Control: The process is fully automated, providing precise control over reaction parameters like temperature, flow rate, and reaction time, leading to highly reproducible results. chimia.chamidetech.com

AFPS technology has enabled the routine synthesis of peptides up to 164 amino acids in length and facilitates the incorporation of multiple unnatural amino acids, opening up new possibilities for protein engineering and the creation of novel polypeptide architectures containing building blocks like this compound. amidetech.comnih.govacs.org

| Feature | Traditional Batch SPPS | Automated Flow Synthesis (AFPS) |

| Reagent Delivery | Reagents are added in discrete portions to a reaction vessel. | Reagents are continuously pumped through a reactor. amidetech.com |

| Synthesis Time | Days to weeks for long peptides. | Hours for long peptides and single-domain proteins. nih.gov |

| Efficiency | Can be limited by inefficient mixing and side reactions. | Higher coupling efficiencies due to efficient mixing and heat transfer. chimia.ch |

| Reagent Usage | Often requires large excesses of reagents. | Reduced reagent consumption. vapourtec.com |

| Process Control | Manual or semi-automated with less precise control. | Fully automated with precise control over temperature, flow, and time. chimia.ch |

Biochemical and Enzymatic Research on D Homoleucine Hydrochloride

Investigations into Amino Acid Metabolism and Related Pathways

The study of amino acid metabolism is fundamental to understanding cellular physiology, and D-homoleucine hydrochloride provides a unique chemical probe to investigate these complex networks.

This compound is utilized as a building block in peptide synthesis to investigate the intricacies of protein structure, function, and turnover. chemimpex.comchemimpex.com As a non-canonical amino acid (ncAA), its incorporation into peptide chains can influence protein folding, stability, and interaction with other molecules. nih.govdntb.gov.ua Researchers use peptides containing D-homoleucine to explore the specificity of the translational machinery and to understand how alterations in amino acid side chains affect a protein's lifecycle.

The degradation of proteins is a tightly regulated process, primarily carried out by enzymes called proteases. wikipedia.org The introduction of a D-amino acid like D-homoleucine can significantly alter a protein's susceptibility to proteolysis. This allows for detailed studies into the mechanisms of protein degradation, as the modified protein can resist breakdown, enabling researchers to isolate and study other aspects of its function or trafficking within the cell. nih.govresearchgate.net For instance, studies on the effects of leucine (B10760876) and its metabolites on protein synthesis and degradation in muscle tissue provide a baseline for understanding how an analog like D-homoleucine might interfere with these processes, potentially acting as a modulator of proteolysis. nih.gov

This compound is employed to study metabolic pathways and enzyme interactions, offering insights into amino acid metabolism and its role in various diseases. chemimpex.com The catabolism of branched-chain amino acids (BCAAs) like leucine is a critical pathway for energy production. smpdb.capathbank.org By introducing D-homoleucine into a biological system, scientists can trace its metabolic fate and determine which enzymes in the BCAA degradation pathway can recognize and process this analog.

This approach helps to map the substrate specificity of metabolic enzymes and can reveal potential points of regulation or therapeutic intervention. For example, the standard leucine degradation pathway involves enzymes such as aminotransferases and dehydrogenases. researchgate.netresearchgate.net Observing the interaction of these enzymes with D-homoleucine can elucidate their structural and chemical requirements. Dysregulated leucine metabolism has been implicated in conditions like Acute Myeloid Leukemia (AML), making the study of these pathways with probes like D-homoleucine a promising area for therapeutic research. gsconlinepress.com

Enzymatic Interactions and Substrate Specificity

The unique stereochemistry and structure of D-homoleucine make it an excellent candidate for investigating enzyme-substrate interactions, specificity, and inhibition.

Several enzymes demonstrate high specificity for L-leucine. Research into these enzymes often uses analogs like D-homoleucine to define the boundaries of their substrate tolerance.

Leucine Dehydrogenase (LeuDH): This enzyme catalyzes the reversible deamination of L-leucine and other branched-chain L-amino acids. nii.ac.jp Studies involving site-directed mutagenesis of LeuDH have been conducted to alter its substrate specificity, demonstrating that specific residues in the active site are critical for recognizing the substrate's side chain. nii.ac.jp Using homo-analogs in such studies helps to probe the steric and electronic constraints of the enzyme's active site.

Leucine Decarboxylase (LDC): LDC is a highly specific enzyme that acts on leucine to produce isopentylamine but does not act on other branched-chain amino acids like valine or isoleucine. nih.gov The specificity of LDC makes it a prime candidate for investigation using leucine analogs to understand the molecular basis of its stringent substrate recognition.

Leucyl Aminopeptidases (LAPs): These exopeptidases cleave N-terminal leucine residues from peptides and proteins. Their activity and specificity are often studied using various leucine analogs to map the active site and develop specific inhibitors. nih.gov

Table 1: Examples of Leucine-Specific Enzymes Studied with Amino Acid Analogs

| Enzyme | EC Number | Function | Relevance of Homo-Analog Studies |

|---|---|---|---|

| Leucine Dehydrogenase | EC 1.4.1.9 | Reversible deamination of L-leucine | Probing substrate binding pocket and specificity. nii.ac.jp |

| Leucine Decarboxylase | N/A | Decarboxylation of L-leucine | Investigating mechanisms of high substrate specificity. nih.gov |

Due to its non-canonical structure, D-homoleucine can act as an inhibitor of enzymes that normally process L-leucine. The D-configuration can prevent proper binding or catalytic action, leading to competitive inhibition. Non-canonical amino acids are widely recognized as potential protease inhibitors. nih.govdntb.gov.ua For example, peptide analogs containing a phosphinate moiety, which mimics the tetrahedral transition state of amide bond hydrolysis, have been shown to be potent inhibitors of metalloproteases like leucyl aminopeptidases. nih.gov

Furthermore, D-homoleucine could interact with enzymes that specifically act on D-amino acids, such as D-amino acid oxidase (DAO). DAO is a degradative enzyme specific for D-amino acids. drugbank.com D-homoleucine could potentially act as a substrate or an inhibitor for DAO, and studying this interaction could provide insights into D-amino acid metabolism and its regulation.

A significant challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. beilstein-journals.orgnih.gov A well-established strategy to overcome this is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, into the peptide sequence. nih.govresearchgate.net

Proteases are highly stereospecific and are generally adapted to recognize and cleave peptide bonds between L-amino acids. wikipedia.org When a D-amino acid such as D-homoleucine is present, the local stereochemistry of the peptide backbone is altered, making the adjacent peptide bonds resistant to cleavage by most common proteases. nih.govresearchgate.net This has been demonstrated to significantly increase the stability and biological half-life of peptides in human serum and other biological fluids. nih.govmdpi.com Studies have shown that substituting L-amino acids with D-amino acids, particularly in the flanking regions of an active epitope, can result in peptides that retain their biological activity while exhibiting dramatically enhanced resistance to enzymatic degradation. nih.gov

Table 2: Effect of D-Amino Acid Substitution on Peptide Stability in Human Serum

| Peptide Sequence (Core Epitope in Bold) | Modification | % Peptide Remaining after 24h in Serum |

|---|---|---|

| TPTPTGTQ TPT | All L-amino acids (Control) | < 5% |

| tpTPTGTQ Tpt | D-amino acids in flanks | > 80% |

Transporter Protein Substrate Studies

Extensive literature searches did not yield specific studies on the interaction of this compound with amino acid transporter proteins, including the L-type amino acid transporter (LAT) system. While research exists on the transport of D-amino acids and analogs of L-leucine, direct experimental data on the affinity, transport mechanisms, and structure-activity relationships of this compound as a substrate for these transporters is not available in the reviewed scientific literature.

The following sections are therefore based on the general principles of amino acid transport and structure-activity relationships for related compounds, which may provide a theoretical framework for potential interactions of this compound with transporter proteins. It is important to note that this information is not based on direct experimental evidence involving this compound.

There is no specific data available regarding the affinity (such as Km or IC50 values) of this compound for the LAT system or other amino acid transporters. The LAT1 transporter, a well-characterized member of the LAT system, is known to transport large neutral amino acids, including both L- and D-isomers. The transport mechanism of LAT1 is typically sodium-independent and involves an obligatory exchange of amino acids across the cell membrane. It is plausible that D-Homoleucine, as a D-isomer of a leucine analog, could be a substrate for LAT1, but its transport efficiency and affinity would need to be experimentally determined.

Table 1: General Characteristics of the LAT1 Transporter and Postulated Interaction with this compound

| Feature | General Characteristic for LAT1 Substrates | Postulated Relevance for this compound |

| Transport Mechanism | Sodium-independent, obligatory antiport | Transport of D-Homoleucine would likely be coupled to the efflux of another intracellular amino acid. |

| Substrate Specificity | Large, neutral amino acids (e.g., L-leucine, L-phenylalanine). Also transports some D-amino acids. | As a D-amino acid with a bulky side chain, D-Homoleucine may be recognized by the transporter. |

| Stereoselectivity | Generally prefers L-isomers, but transports D-isomers with varying affinity. | The affinity for D-Homoleucine is expected to be lower than for its L-isomer, L-Homoleucine. |

This table is based on the known properties of the LAT1 transporter and theoretical considerations for this compound, not on direct experimental data.

No structure-activity relationship (SAR) studies have been published that specifically investigate the binding of this compound to amino acid transporters. SAR studies for the LAT1 transporter have generally focused on modifications of L-leucine and other large neutral amino acids. These studies have highlighted the importance of the α-amino and α-carboxyl groups for recognition by the transporter, as well as the size and hydrophobicity of the side chain.

For D-Homoleucine, the key structural features relevant to potential transporter binding would be:

The D-configuration of the α-carbon: This stereochemistry is known to influence binding affinity and transport rates for many amino acid transporters, which often exhibit stereoselectivity.

The extended alkyl side chain: The additional methylene (B1212753) group in the homoleucine side chain compared to leucine increases its hydrophobicity and size, which could impact its interaction with the transporter's binding pocket.

Table 2: Key Structural Features of D-Homoleucine and Their Potential Influence on Transporter Binding Based on General SAR Principles

| Structural Feature | Description | Potential Impact on Transporter Binding |

| α-Amino Group | Positively charged at physiological pH. | Essential for recognition by most amino acid transporters. |

| α-Carboxyl Group | Negatively charged at physiological pH. | Essential for recognition by most amino acid transporters. |

| Side Chain | Isobutyl group extended by one methylene group. | The increased size and hydrophobicity may affect the fit within the transporter's binding pocket, potentially altering affinity. |

| Stereochemistry | D-isomer. | Likely to result in a different binding affinity and/or transport rate compared to the L-isomer due to the stereospecificity of the transporter's binding site. |

This table outlines theoretical SAR considerations for this compound based on established principles for amino acid transporters, not on specific experimental data for this compound.

Structural and Conformational Investigations of D Homoleucine Hydrochloride and Its Derivatives

Conformational Analysis in Peptide and Polypeptide Chains

However, the exact influence of D-homoleucine on helical folding depends on its position within the peptide sequence. When placed at the N-terminus of a helix, a D-amino acid can sometimes act as a "helix-breaker," effectively terminating the helical structure. Conversely, strategic placement within a sequence can lead to the formation of specific turn structures or even stabilize left-handed helical conformations, which are rare in natural proteins. The longer side chain of homoleucine compared to leucine (B10760876) might lead to more pronounced steric effects, further influencing the local conformation.

Table 1: Predicted Impact of D-Amino Acid Incorporation on Helical Content

| Peptide Sequence | D-Amino Acid Position | Predicted Change in α-Helicity | Rationale |

| Ac-(L-Ala)5-D-HLe -(L-Ala)5-NH2 | Central | Significant Decrease | Steric hindrance disrupts the right-handed helical backbone. |

| D-HLe -(L-Ala)10-NH2 | N-terminus | Potential disruption of helix initiation | D-configuration can interfere with the formation of the initial helical turn. |

| Ac-(L-Ala)10-D-HLe -NH2 | C-terminus | May act as a helix terminator | Can disrupt the C-terminal capping interactions of the helix. |

Note: This table is predictive and based on general principles of D-amino acid effects on peptide conformation. Specific experimental validation for D-Homoleucine is required.

While D-amino acids can be disruptive to some secondary structures, they are powerful tools for stabilizing others, particularly β-turns. A β-turn is a four-amino-acid residue motif that allows the peptide chain to reverse its direction. The incorporation of a D-amino acid at the i+1 or i+2 position of a turn can favor the formation of specific turn types (e.g., type I' or II' β-turns) that are less accessible to L-amino acids. This stabilization is a key strategy in the design of cyclic peptides and peptidomimetics with constrained and well-defined conformations. By locking a peptide into a specific bioactive conformation, its binding affinity and selectivity for a biological target can be significantly enhanced.

Furthermore, the replacement of an L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability is a major advantage in the development of peptide-based drugs with improved pharmacokinetic profiles.

Computational modeling plays a vital role in predicting the conformational consequences of incorporating noncanonical amino acids like D-homoleucine. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to explore the potential energy landscape of a peptide and identify the most stable conformations. These methods can predict the local effects of a D-homoleucine residue on the backbone dihedral angles and its influence on the global fold of the peptide.

For instance, computational approaches can be used to model how the introduction of D-homoleucine might favor the formation of non-standard secondary structures, such as 310-helices or various types of turns. These predictions are invaluable for guiding the rational design of peptides with desired structural properties before undertaking laborious and expensive chemical synthesis and experimental characterization.

Table 2: Computational Tools for Predicting Peptide Conformation

| Computational Method | Application in D-Homoleucine Peptide Design | Predicted Outcome |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the peptide in solution. | Identification of stable and transient secondary structures. |

| Quantum Mechanics (QM) | Calculating the relative energies of different conformations. | Determination of the most energetically favorable structures. |

| Homology Modeling | Building a structural model based on a known template. | Predicting the overall fold of a D-homoleucine containing peptide. |

| Ab initio folding | Predicting the structure from the amino acid sequence alone. | Exploring novel and noncanonical folds. |

Structural Elucidation of Related Natural Products Incorporating Homo-Amino Acids

While natural products containing D-homoleucine are not extensively documented, the study of natural products incorporating other homo-amino acids provides a framework for understanding their structural roles. These non-proteinogenic amino acids are often found in peptides synthesized by non-ribosomal peptide synthetases (NRPSs) in microorganisms and contribute to the unique structures and biological activities of these molecules.

Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): The presence of NOE signals between specific protons provides information about their spatial proximity (typically < 5 Å). In a peptide containing D-homoleucine, characteristic NOE patterns can reveal the presence of specific secondary structures like helices or turns.

Coupling Constants (J-coupling): The magnitude of the 3JHNα coupling constant is related to the dihedral angle φ. This can be used to restrain the backbone conformation of the D-homoleucine residue and its neighboring amino acids.

Chemical Shifts: The chemical shifts of the amide protons and α-carbons are sensitive to the local secondary structure. Deviations from random coil chemical shifts can indicate the presence of ordered structures.

By combining these NMR-derived constraints with computational modeling, a high-resolution solution structure of a D-homoleucine-containing peptide can be determined.

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. Obtaining a crystal structure of a peptide containing D-homoleucine, or a complex of such a peptide with its biological target, can offer definitive insights into its conformation.

Table 3: Comparison of Structural Biology Techniques for D-Homoleucine Peptides

| Technique | Information Provided | Advantages | Limitations |

| NMR Spectroscopy | 3D structure in solution, dynamics | Provides information on conformational flexibility. | Requires soluble, stable samples; structure determination can be complex. |

| X-Ray Crystallography | High-resolution 3D structure in solid state | Provides precise atomic coordinates. | Requires well-ordered crystals; the crystal structure may not represent the solution conformation. |

| Circular Dichroism (CD) | Secondary structure content (e.g., % helix) | Rapid assessment of overall secondary structure. | Provides low-resolution information; does not give atomic-level detail. |

Computational Modeling of Conformation and Molecular Interactions

Computational modeling serves as a powerful tool to elucidate the three-dimensional structures, conformational preferences, and intermolecular interactions of D-homoleucine hydrochloride and its derivatives at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights that complement experimental data, offering a deeper understanding of the molecule's behavior in various environments.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the torsional angles of its flexible backbone and side chain. Computational methods are employed to identify stable conformers and to determine their relative energies. DFT calculations, for instance, can be used to optimize the geometry of various possible conformations and to calculate their energies, thus predicting the most likely structures.

A hypothetical conformational analysis of D-homoleucine using DFT might yield data similar to the following table, which illustrates the relative energies of different side-chain rotamers.

| Conformer | Dihedral Angle (χ1, Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| gauche(-) | -60° | 0.00 | 65.2 |

| trans | 180° | 0.85 | 24.1 |

| gauche(+) | +60° | 1.50 | 10.7 |

Molecular Interactions:

The presence of the hydrochloride salt significantly influences the intermolecular interactions of D-homoleucine. The primary interactions involve the ammonium (B1175870) (-NH3+) and carboxyl (-COOH) groups of the amino acid, as well as the chloride ion (Cl-). Computational studies can quantify the strength and geometry of these interactions.

Molecular dynamics simulations are particularly useful for studying these interactions in a condensed phase, such as in aqueous solution. These simulations model the movement of every atom in the system over time, providing a dynamic picture of how this compound interacts with surrounding water molecules and other ions nih.gov.

Key intermolecular interactions that can be modeled include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the ammonium group of D-homoleucine and the chloride ion, as well as with water molecules in a solvated environment. The carboxyl group can also participate in hydrogen bonding, both as a donor and an acceptor.

Ionic Interactions: The electrostatic attraction between the positively charged ammonium group and the negatively charged chloride ion is a dominant force in the solid state and influences its behavior in solution.

DFT calculations can be used to determine the geometries and energies of these intermolecular interactions. For example, a study might calculate the interaction energy between a D-homoleucine cation and a chloride anion at various distances and orientations to find the most stable arrangement.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | Cl | 2.10 | -15.2 |

| Hydrogen Bond | O-H (carboxyl) | Cl | 2.35 | -8.5 |

| Ionic Interaction | N+ | Cl- | 3.15 | -95.7 |

These computational approaches provide a fundamental understanding of the structural and interactive properties of this compound, which is crucial for predicting its behavior in different chemical and biological systems.

Applications of D Homoleucine Hydrochloride in Advanced Academic Research

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of unnatural amino acids like D-Homoleucine is a fundamental strategy in medicinal chemistry and protein engineering. chemimpex.com As a derivative of a natural amino acid, it can be integrated into peptide structures using standard techniques like solid-phase peptide synthesis. chemimpex.com The primary motivations for using D-Homoleucine include increasing the proteolytic stability of peptides, constraining their conformation, and modulating their biological activity. chemimpex.comchemimpex.com

The kappa opioid receptor (KOR) is a significant drug discovery target for modulating pain, stress, and addiction. uky.edu However, the therapeutic use of KOR agonists is often limited by side effects such as dysphoria. uky.edu The development of peptide analogs with improved properties is a key area of research to overcome these limitations. By incorporating non-natural amino acids like D-Homoleucine, scientists can design peptide-based KOR agonists with altered receptor binding and signaling properties. This can lead to compounds that are more selective and have a reduced side-effect profile. While many KOR agonists are small molecules, the principles of modifying peptides with unique amino acids are applied to create new therapeutic candidates that can offer better G protein-biased agonism, potentially separating the desired analgesic effects from the negative central nervous system effects. uky.edurxlist.com

Table 1: Examples of Kappa Opioid Receptor Agonists and Their Status

| Agonist | Type | Key Characteristic |

|---|---|---|

| Spiradoline | Centrally-active | Not used clinically due to CNS side-effects. mdpi.com |

| U50,488H | Centrally-active | Downregulates inflammatory pathways in preclinical models. mdpi.com |

| Difelikefalin | Peripherally-selective | In clinical trials for treating chronic pain and itching with minimal CNS effects. rxlist.com |

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, capable of crossing cellular membranes to deliver a wide range of cargo, from small molecules to large DNA fragments. wikipedia.orgnih.gov A significant challenge for the therapeutic use of CPPs made from natural L-amino acids is their rapid degradation by proteases in the body. nih.gov Research has demonstrated that constructing CPPs from D-amino acids creates mirror-image peptides that retain their delivery capabilities while exhibiting vastly superior proteolytic stability. nih.govresearchgate.net For instance, a study showed that while an L-amino acid CPP was degraded within one hour in human serum, its D-enantiomer remained completely stable after six hours. nih.gov The incorporation of D-Homoleucine into CPP sequences is a strategy to leverage this principle, engineering highly stable delivery vehicles for therapeutic macromolecules. nih.govresearchgate.net

Apolipoproteins are proteins that bind lipids to form lipoproteins, playing a crucial role in the transport of cholesterol and other fats. Synthetic peptides are designed to mimic the structural domains of apolipoproteins, such as apolipoprotein E (apoE), to study their interaction with receptors like the low-density lipoprotein (LDL) receptor. nih.govresearchgate.netresearchgate.net These studies help to define the essential structural features, such as alpha-helical content and the spatial arrangement of charged residues, that are necessary for receptor binding. nih.govresearchgate.net The inclusion of D-Homoleucine in these synthetic apolipoprotein models can introduce conformational constraints and enhance stability, allowing for a more precise investigation of structure-function relationships in lipid metabolism and related cardiovascular diseases.

The development of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Incorporating unnatural amino acids into inhibitor designs can significantly improve their therapeutic potential. D-amino acids are not readily recognized by many proteases, which can enhance the metabolic stability and prolong the in vivo half-life of peptide-based inhibitors. Furthermore, the unique side chain of D-Homoleucine can be used to probe the active site of a target enzyme, potentially leading to interactions that increase both potency and selectivity. This strategy is employed to design inhibitors for various enzyme classes. For example, research into inhibitors of D-amino acid oxidase (DAAO), an enzyme that degrades D-amino acids, is relevant to treating conditions like schizophrenia by preserving levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. nih.govdrugbank.com

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including increased rigidity, higher binding affinity, and improved metabolic stability. nih.govcreative-peptides.com The process of cyclization reduces the number of conformations the peptide can adopt, which can lock it into a bioactive shape. wuxiapptec.com The incorporation of D-amino acids, such as D-Homoleucine, is a powerful strategy in the design of cyclic peptides. nih.govcreative-peptides.com D-amino acids can induce specific turns in the peptide backbone, facilitating cyclization and stabilizing the final structure. This approach has been used to develop orally bioavailable cyclic peptides, a significant achievement in peptide-based drug development. nih.gov For example, the drug Voclosporin, a cyclosporin (B1163) A analog, contains a D-amino acid in its 11-residue cyclic structure, contributing to its improved efficacy and metabolic profile. creative-peptides.com

Table 2: Comparison of Linear vs. Cyclic Peptides

| Feature | Linear Peptides | Cyclic Peptides |

|---|---|---|

| Structure | Flexible, with free N- and C-termini. | Conformationally constrained, lacking free termini. wuxiapptec.com |

| Metabolic Stability | Susceptible to degradation by exopeptidases. | More resistant to enzymatic degradation. nih.gov |

| Binding Affinity | Often lower due to conformational flexibility. | Can be higher due to pre-organized binding conformation. wuxiapptec.com |

| Oral Bioavailability | Generally very low. | Can be significantly improved through structural modifications. nih.govcreative-peptides.com |

Role in Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral compounds, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is active. rsc.orgnih.gov Organocatalysis, a branch of this field, utilizes small, chiral organic molecules to catalyze stereoselective reactions. princeton.edu Chiral amino acids and their derivatives are a prominent class of organocatalysts. mdpi.com While D-Homoleucine itself may not be a common catalyst, it represents a valuable chiral building block. Its defined stereochemistry is essential for constructing more complex chiral ligands or catalysts used in asymmetric synthesis. The principles of organocatalysis often rely on the precise three-dimensional arrangement of functional groups in the catalyst to control the stereochemical outcome of a reaction, and chiral molecules like D-Homoleucine hydrochloride provide the foundational stereocenters for building such sophisticated catalytic systems. princeton.edumdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leucine (B10760876) |

| D-Leucine |

| Spiradoline |

| U50,488H |

| Difelikefalin |

| Salvinorin A |

| Apolipoprotein E (apoE) |

| D-serine |

| Voclosporin |

D-Homoleucine Oligomers as Chiral Catalysts in Organic Reactions

The use of short peptides, or oligomers, as catalysts in asymmetric synthesis is a field of growing interest. These peptide-based catalysts can create a chiral microenvironment around a reaction center, influencing the stereochemical outcome of the reaction. While the catalytic applications of oligomers derived from proteinogenic amino acids are widely studied, specific research focusing exclusively on D-homoleucine oligomers as chiral catalysts in organic reactions is not extensively documented in publicly available scientific literature.

Development of Artificial Molecular Machines for Stereoselective Synthesis

Artificial molecular machines are at the forefront of chemical research, designed to perform specific tasks at the molecular level. One promising application is in stereoselective synthesis, where these machines could act as programmable "molecular robots" to construct chiral molecules with high precision. These machines often utilize threaded molecular structures, such as rotaxanes, where a macrocycle moves along a molecular axle, carrying out chemical transformations in a controlled manner.

The development of such machines for peptide synthesis has been demonstrated using proteinogenic amino acids. In principle, D-homoleucine could be incorporated into the structure of these machines, for example, as a building block on the molecular track or as part of the mobile macrocycle. The distinct size and shape of the D-homoleucine side chain could influence the mechanics of the molecular machine, affecting the rate and selectivity of the bond-forming reactions.

Despite the conceptual potential, specific research detailing the design, synthesis, and operation of artificial molecular machines based on D-homoleucine for stereoselective synthesis is not found in the surveyed scientific literature. The field of artificial molecular machines is still in its early stages of development, and current research appears to be focused on establishing fundamental principles with more common building blocks before exploring the full potential of a wide range of non-proteinogenic amino acids like D-homoleucine.

Analytical and Computational Methodologies in D Homoleucine Hydrochloride Research

Advanced Analytical Techniques for Characterization and Quantification

A variety of analytical methods are employed to ensure the purity, confirm the structure, and quantify D-Homoleucine hydrochloride in various matrices. These techniques are fundamental for both quality control in synthesis and for detailed biochemical studies.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of this compound. This powerful combination allows for the separation, identification, and quantification of the compound with high sensitivity and specificity.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, this compound can be separated from impurities and other amino acids. The method often involves derivatization to enhance its chromatographic retention and detection. Mass spectrometry, often tandem MS (MS/MS), provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation patterns. For instance, the protonated molecule [M+H]⁺ of D-Homoleucine would be selected and fragmented to produce a unique spectrum, confirming its identity. While specific methods for D-Homoleucine are not widely published, methods for its isomer, leucine (B10760876), can be adapted. For example, a method for D/L-leucine has been developed without derivatization using a chiral column and an isocratic mobile phase, detecting the precursor and product ion pair transition in positive electrospray ionization mode.

Research Findings:

Separation: Successful separation of amino acid isomers is achievable on specialized columns, often without the need for derivatization.

Quantification: HPLC-MS/MS methods provide high sensitivity, allowing for the quantification of D-amino acids at very low concentrations in complex biological matrices like human plasma.

Identification: The use of unique precursor and product ion transitions in MS/MS allows for the unambiguous discrimination of structural isomers, which is critical for compounds like homoleucine.

| Parameter | Typical Condition/Value for Amino Acid Analysis | Purpose |

|---|---|---|

| Column | CHIRALPAK ZWIX(-) or similar chiral column | Enantiomeric separation |

| Mobile Phase | Isocratic mixture (e.g., Methanol/Acetonitrile/Ammonium (B1175870) formate/Formic acid) | Elution of the analyte |

| Flow Rate | 0.5 mL/min | Optimal separation and peak shape |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions |

| MS/MS Transition (Leucine example) | m/z 132.1 > 43.0 | Specific detection and quantification |

Ensuring the enantiomeric purity of this compound is paramount, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Chiral analysis techniques are therefore essential.

The most common approach for determining enantiomeric purity is chiral HPLC, which utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based or crown-ether-based CSPs are particularly effective for resolving D- and L-amino acid enantiomers. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. Another strategy involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. Gas chromatography with a chiral stationary phase is also a viable method for the enantiomeric separation of amino acids.

Research Findings:

High Resolution: Chiral stationary phases can achieve excellent separation of D- and L-amino acid enantiomers, enabling the detection of trace amounts of the undesired enantiomer.

Method Validation: Methods for determining the enantiomeric purity of amino acids are often validated for selectivity, precision, linearity, and accuracy to ensure reliable results.

Versatility: Various strategies, including different types of chiral columns and derivatization techniques, provide flexibility in method development for specific amino acids and sample matrices.

| Technique | Principle | Typical Application for Amino Acids |

|---|---|---|

| Chiral HPLC with CSP | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of D- and L-enantiomers. |

| Pre-column Derivatization HPLC | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Quantification of enantiomeric impurities, often with enhanced UV or fluorescence detection. |

| Gas Chromatography (GC) with Chiral Column | Separation of volatile amino acid derivatives on a chiral stationary phase. | High-resolution separation of enantiomers. |

Spectroscopic methods are vital for elucidating the three-dimensional structure of molecules containing this compound, especially when it is incorporated into peptides. Circular Dichroism (CD) spectroscopy is a particularly powerful technique for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary structure of peptides and proteins. When D-Homoleucine is part of a peptide chain, its presence can significantly influence the peptide's conformation. For example, a D-amino acid can induce or stabilize specific turns or disrupt helical structures. The CD spectrum of a peptide in the far-UV region (190-250 nm) provides characteristic signals for different secondary structures such as α-helices, β-sheets, and random coils. Vibrational circular dichroism (VCD) is another technique that can provide detailed conformational information and help distinguish between stereoisomers.

Research Findings:

Conformational Analysis: CD spectroscopy is a primary tool for assessing the secondary structure of peptides and observing conformational changes induced by the incorporation of D-amino acids.

Stereoisomer Distinction: The CD spectrum of a D-amino acid-containing peptide is a mirror image of its L-enantiomer, providing a clear method for distinguishing between them.

Environmental Effects: CD can be used to study how environmental factors like solvent, temperature, or the presence of binding partners affect the conformation of D-amino acid-containing peptides.

| Secondary Structure | Characteristic CD Spectral Features (Far-UV) |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. |

| β-Sheet | Negative band at ~215-218 nm, positive band at ~195-200 nm. |

| Random Coil | Strong negative band around 200 nm. |

Computational Chemistry and Bioinformatics Approaches

Computational methods are indispensable in modern biochemical research, enabling the prediction of molecular interactions and the design of novel molecules with desired properties. For this compound, these approaches are key to understanding its behavior at the molecular level and for designing new D-peptides.

Molecular docking and homology modeling are computational techniques used to predict and analyze the interaction between a ligand, such as a D-Homoleucine-containing peptide, and a protein target.

Homology modeling is used when the experimental 3D structure of a target protein is unknown. It involves building a model of the target protein based on the known structure of a homologous protein (the template). This model can then be used to study potential binding sites.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling different conformations of the ligand within the binding site and scoring them based on their binding affinity. This can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between D-Homoleucine residues and the target protein.

Research Findings:

Binding Pose Prediction: Molecular docking can successfully predict the binding poses of ligands, identifying key amino acid residues in the receptor that are crucial for interaction.

Virtual Screening: These techniques are widely used in virtual screening campaigns to identify potential inhibitors or binders from large compound libraries.

Mechanism Elucidation: By visualizing the enzyme-substrate complex, these methods help in understanding the structural basis of enzyme specificity and catalysis.

| Technique | Objective | Key Output |

|---|---|---|

| Homology Modeling | To generate a 3D model of a protein with an unknown structure. | A predicted 3D protein structure. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a protein. | Binding energy (kcal/mol), ligand conformation, and interacting residues. |

De novo peptide design involves creating novel peptide sequences with specific, predetermined structures and functions from scratch, rather than by modifying existing ones. The incorporation of D-amino acids like D-Homoleucine is a key strategy in this field to enhance peptide stability and create unique structures.

Computational tools, such as the Rosetta software suite, are central to de novo D-peptide design. The general strategy often involves inverting the chirality of the target protein in silico to its D-enantiomer. Then, L-peptides are designed to bind to this mirrored target. When these L-peptide sequences are synthesized using D-amino acids, they are expected to bind to the natural L-protein target with similar affinity and specificity. This approach allows for the design of D-peptides that can target specific protein surfaces. The inclusion of D-amino acids can also stabilize specific structural motifs that are not easily accessible with only L-amino acids.

Research Findings:

Enhanced Stability: D-peptides designed computationally have shown increased resistance to proteolysis, a major advantage for therapeutic applications.

High Affinity and Specificity: The de novo design approach has successfully generated D-peptide binders for various protein targets with high affinity and specificity.

Structural Verification: The structures of computationally designed D-peptides have been experimentally validated, confirming the accuracy of the design methods.

| Step in De Novo D-Peptide Design | Description | Computational Tool/Approach |

|---|---|---|

| 1. Target Selection and Hotspot Identification | Identify the target protein and the key residues ("hotspots") for binding. | Structural analysis of protein-protein interfaces. |

| 2. In Silico Chirality Inversion | Create a mirror image of the target protein structure. | Molecular modeling software. |

| 3. L-Peptide Scaffold Design | Design L-peptide scaffolds that can present the hotspot residues to the mirrored target. | Rosetta, other peptide design algorithms. |

| 4. Sequence Optimization | Optimize the peptide sequence for high-affinity binding to the mirrored target. | Energy minimization and sequence design algorithms. |

| 5. Synthesis and Validation | Synthesize the designed peptide using D-amino acids and experimentally validate its binding to the natural L-protein target. | Solid-phase peptide synthesis, binding assays (e.g., SPR, ELISA). |

Enumeration and Prediction of Noncanonical Polypeptide Secondary Structures and Energy Landscapes

The incorporation of noncanonical amino acids, such as this compound, into polypeptide chains presents a significant expansion of the chemical space available for designing novel biomaterials and therapeutics. Unlike the 20 canonical amino acids, which predominantly form well-characterized secondary structures like α-helices and β-sheets, noncanonical residues can induce unique conformational preferences, leading to the formation of noncanonical secondary structures with potentially enhanced stability and biological activity. nih.govnih.govacs.org The systematic exploration of these novel structures and their underlying energy landscapes is a key area of research, heavily reliant on sophisticated computational and analytical methodologies. nih.govcmu.edu

The introduction of D-homoleucine, with its longer side chain and D-chiral configuration, is expected to introduce significant perturbations to the typical backbone dihedral angles (φ and ψ) that govern polypeptide folding. mdpi.comresearchgate.net This alteration necessitates a departure from standard protein structure prediction algorithms, which are primarily trained on databases of canonical protein structures. researchgate.net Instead, research in this area focuses on systematic conformational searches and the generation of energy landscapes to identify low-energy, stable structures.

A fundamental approach to this challenge is the enumerative discovery of noncanonical secondary structures. nih.govnih.govacs.org This process involves computationally generating a vast number of potential polypeptide conformations and evaluating their energetic stability. For a dipeptide repeat containing D-homoleucine, for instance, a computational pipeline would systematically sample the conformational space of the backbone and side chains to identify repeating structural motifs that are energetically favorable. nih.gov These low-energy states represent potential noncanonical secondary structures.

The energy landscape of a polypeptide describes the relationship between its three-dimensional structure and its potential energy. nih.govfrontiersin.org A funnel-like landscape with a deep and narrow energy well corresponds to a well-defined, stable structure. cam.ac.uk In contrast, a rugged landscape with multiple shallow minima suggests a more flexible or disordered polypeptide. The incorporation of D-homoleucine is hypothesized to alter the energy landscape, potentially creating new, deep energy wells that correspond to novel, stable noncanonical folds.

Computational methods employed in this field often include a combination of stochastic and deterministic algorithms. nih.gov Techniques such as Basin Hopping and Transition-based Rapidly-exploring Random Trees can be used to efficiently map the low-energy regions of the conformational space and the transition pathways between them. nih.gov For polypeptides containing noncanonical residues like D-homoleucine, these methods can predict the most probable secondary structures and provide insights into their folding dynamics.

Recent advancements in deep learning, such as the development of models like RareFold, are also beginning to address the challenge of predicting structures for proteins containing noncanonical amino acids. biorxiv.orgresearchgate.net These models learn the specific atomic interaction patterns of each amino acid, enabling more accurate modeling of chemically diverse sequences. While not yet universally applied to all noncanonical residues, such approaches hold promise for the future of predicting D-homoleucine-containing polypeptide structures.

To illustrate the type of data generated in such a computational study, the following hypothetical tables outline predicted structural parameters and energy landscapes for a polypeptide containing D-homoleucine (D-hLeu) in comparison to a canonical counterpart.

Table 1: Predicted Helical Parameters for a Decapeptide Repeat of (Ala-X)₅

| Residue X | Predicted Secondary Structure | Rise per Residue (Å) | Residues per Turn | Helical Radius (Å) | Predicted Stability (kcal/mol) |

| L-Leucine | α-helix | 1.5 | 3.6 | 2.3 | -45.2 |

| D-Homoleucine | Novel 11/3-helix | 1.8 | 3.67 | 2.8 | -52.7 |

This interactive table presents hypothetical data comparing the predicted helical parameters of a decapeptide containing L-leucine versus one containing D-homoleucine. The data suggests that the incorporation of D-homoleucine could lead to a novel, more stable helical structure.

Table 2: Analysis of Predicted Energy Landscape for (Ala-X)₅ Decapeptides

| Residue X | Number of Major Energy Minima | Energy of Global Minimum (kcal/mol) | Energy Barrier to Unfolding (kcal/mol) | Conformational Entropy (cal/mol·K) |

| L-Leucine | 1 | -45.2 | 12.5 | 15.8 |

| D-Homoleucine | 1 | -52.7 | 18.2 | 12.3 |

This interactive table provides a hypothetical comparison of the energy landscapes for the two decapeptides. The D-homoleucine-containing peptide is predicted to have a more stable global minimum, a higher energy barrier to unfolding, and lower conformational entropy, all of which are indicative of a more well-defined and stable structure.

The enumeration and prediction of noncanonical polypeptide secondary structures and their corresponding energy landscapes are critical for understanding the conformational effects of incorporating novel amino acids like this compound. Through the application of advanced computational methodologies, researchers can systematically explore the vast conformational space and identify unique, stable structures with potential applications in materials science and pharmacology. nih.govnih.govacs.org

Q & A

Q. What are the standard analytical methods for confirming the identity and purity of D-Homoleucine hydrochloride in synthetic batches?

- Methodological Answer : Identity confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity and chiral chromatography to confirm enantiomeric purity. Purity assessment employs reversed-phase HPLC with UV detection (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) . Quantitative analysis may use spectrophotometric methods, such as ion-pair complex formation with bromothymol blue, validated for linearity (r² > 0.999) and recovery rates (98–102%) . Ensure compliance with pharmacopeial guidelines for method validation, including specificity, accuracy, and precision .

Q. How should researchers design experiments to synthesize this compound with high enantiomeric excess?

- Methodological Answer : Optimize asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify via recrystallization in solvents like ethanol-water mixtures to enhance enantiomeric purity. Characterize intermediates and final products using polarimetry and circular dichroism (CD) spectroscopy. Include control reactions to assess racemization risks during acidic conditions (e.g., HCl neutralization steps) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2³ design: pH 2–7, 25–60°C, humidity 40–75%). Analyze degradation products via LC-MS and compare kinetic models (zero-order vs. first-order) to identify dominant degradation pathways. For conflicting results, validate analytical methods for specificity toward degradation products (e.g., forced degradation under UV light or oxidative conditions). Cross-reference findings with thermodynamic parameters (ΔH, ΔS) to explain pH-dependent instability .

Q. What strategies are recommended for optimizing the chromatographic separation of this compound from structurally similar impurities?

- Methodological Answer : Use gradient elution with ion-pair reagents (e.g., sodium hexanesulfonate) to improve resolution. Screen columns (C8, C18, phenyl) and mobile phase additives (trifluoroacetic acid, ammonium acetate) to minimize peak tailing. For co-eluting impurities, employ orthogonal methods like capillary electrophoresis (CE) or mass spectrometry imaging (MSI). Validate method robustness using design-of-experiments (DoE) to assess factors like flow rate and column temperature .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?